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Compound of Interest

Compound Name: (1E)-CFI-400437 dihydrochloride

Cat. No.: B13641220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the available literature on (1E)-CFI-400437
dihydrochloride, a potent and selective inhibitor of Polo-like kinase 4 (PLK4). The information

is intended for researchers, scientists, and professionals in the field of drug development to

facilitate an objective comparison of this compound with other alternatives, supported by

experimental data.

Introduction
(1E)-CFI-400437 dihydrochloride is an indolinone-derived, ATP-competitive kinase inhibitor

that has demonstrated high selectivity for PLK4, a key regulator of centriole duplication and

mitotic progression.[1][2] Overexpression of PLK4 is implicated in tumorigenesis through the

induction of centrosome amplification and subsequent chromosomal instability.[3]

Consequently, inhibition of PLK4 has emerged as a promising therapeutic strategy in oncology.

This guide summarizes the key findings from preclinical studies of CFI-400437, including its

kinase selectivity, in vitro and in vivo efficacy, and its mechanism of action.

Data Presentation
Kinase Inhibition Profile
CFI-400437 has been profiled against a panel of kinases to determine its selectivity. The half-

maximal inhibitory concentration (IC50) values are summarized in the table below.
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Kinase Target
CFI-400437 IC50
(nM)

Other PLK4
Inhibitors IC50 (nM)

Reference
Compound IC50
(nM)

PLK4 0.6[1], 1.55[2] Centrinone: 2.71[2] Axitinib: 4.2[2]

Aurora A 370[1]
Alisertib (MLN8237):

1.2
-

Aurora B 210[1], <15[2]
Alisertib (MLN8237):

396.5
-

Aurora C <15[2] - -

KDR (VEGFR2) 480[1] -
Axitinib: High

affinity[2]

FLT-3 180[1] - -

Note: Lower IC50 values indicate greater potency. Data is compiled from multiple sources and

experimental conditions may vary.

In Vitro Cell-Based Assay Data
CFI-400437 has been evaluated for its anti-proliferative activity in various cancer cell lines.

Cell Line Cancer Type CFI-400437 Effect

MCF-7 Breast Cancer Potent growth inhibitor[1]

MDA-MB-468 Breast Cancer Potent growth inhibitor[1]

MDA-MB-231 Breast Cancer Potent growth inhibitor[1]

Embryonal Brain Tumor Cell

Lines (MON, BT-12, BT-16,

DAOY, D283)

Pediatric Brain Tumor
Had the greatest overall impact

among inhibitors tested[4][5]

In Vivo Efficacy
The anti-tumor activity of CFI-400437 has been demonstrated in a preclinical mouse model.
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Cancer Model Dosing Regimen Outcome

MDA-MB-468 Breast Cancer

Xenograft

25 mg/kg, intraperitoneal, once

daily for 21 days
Exhibited antitumor activity[1]

Signaling Pathway
CFI-400437 primarily exerts its effect by inhibiting the PLK4 signaling pathway, which is crucial

for centriole duplication during the cell cycle. Inhibition of PLK4 leads to a failure in this

process, resulting in mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.

The following diagram illustrates the key components of the PLK4 signaling pathway and the

point of intervention by CFI-400437.
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Upstream Regulation

PLK4 Regulation

Downstream Effects

E2F
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Assay Setup Treatment Data Analysis

1. Cancer Cell Culture
(e.g., MDA-MB-468)

2. Seed cells in
96-well plates

3. Add serial dilutions
of CFI-400437

4. Incubate for
72 hours

5. Perform Cell Viability
Assay (e.g., MTT)

6. Measure Absorbance/
Fluorescence 7. Calculate IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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